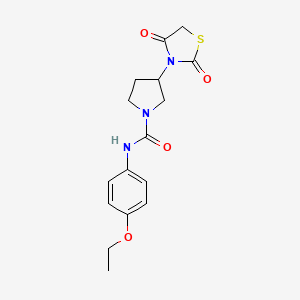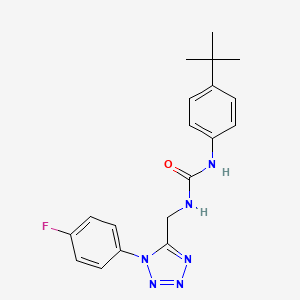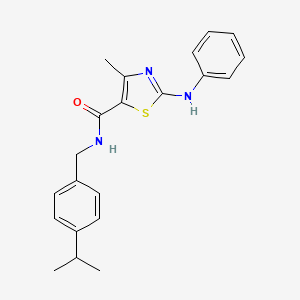
3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide, also known as compound 1, is a novel small molecule that has gained significant attention in scientific research due to its potential biological and medicinal applications. This compound has been synthesized using various methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 is not fully understood, but it is believed to act through multiple pathways. In one study, 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 was found to inhibit the NF-κB pathway, which is involved in the production of inflammatory cytokines. In another study, 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 was found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 has been shown to activate the AMPK pathway, which is involved in glucose metabolism.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, induce apoptosis in cancer cells, and improve glucose tolerance and insulin sensitivity. Additionally, 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 has been shown to reduce oxidative stress and improve mitochondrial function in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 in lab experiments is its potential for multiple applications, including anti-inflammatory, anti-tumor, and anti-diabetic properties. Additionally, 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 has been shown to have low toxicity in mice. However, one limitation of using 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 is the lack of information on its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for research on 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1. One direction is to investigate its potential for treating other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to study its pharmacokinetics and pharmacodynamics to better understand its mechanism of action and potential side effects. Additionally, further studies are needed to optimize the synthesis method and improve the yield of 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1.
Conclusion:
In conclusion, 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 is a novel small molecule that has shown promising results in various scientific research studies for its potential biological and medicinal applications. Its synthesis method has been achieved using various methods, and its mechanism of action is believed to act through multiple pathways. Compound 1 has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-diabetic properties. While there are limitations to using 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 in lab experiments, there are several future directions for research on this 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide.
Métodos De Síntesis
The synthesis of 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 has been achieved using various methods, including the reaction of 4-ethoxyaniline with ethyl 2-bromoacetate, followed by cyclization with thiosemicarbazide to obtain the intermediate 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide. The intermediate 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide is then reacted with ethyl chloroformate and pyrrolidine to form 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1. Other methods of synthesis include the reaction of 4-ethoxyphenyl isothiocyanate with thiosemicarbazide, followed by cyclization with ethyl 2-bromoacetate to obtain the intermediate 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide. The intermediate 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide is then reacted with pyrrolidine to form 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1.
Aplicaciones Científicas De Investigación
Compound 1 has shown significant potential in scientific research for its biological and medicinal applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties. In one study, 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 was found to inhibit the production of inflammatory cytokines and reduce the expression of inflammatory genes in human macrophages. In another study, 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 was found to induce apoptosis in cancer cells and inhibit the growth of tumors in mice. Additionally, 3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide 1 has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Propiedades
IUPAC Name |
3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-2-23-13-5-3-11(4-6-13)17-15(21)18-8-7-12(9-18)19-14(20)10-24-16(19)22/h3-6,12H,2,7-10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAUZRNPHBSHMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2946520.png)

![[3-(2-Ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2946523.png)





![2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B2946536.png)
![3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2946537.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2946538.png)
![benzyl N-{[(cyanomethyl)(methyl)carbamoyl]methyl}carbamate](/img/structure/B2946539.png)
![ethyl 2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2946540.png)
